Calcium;(4-methylphenyl)methanesulfonate

Description

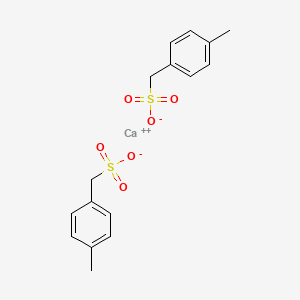

Calcium (4-methylphenyl)methanesulfonate is a calcium salt derived from (4-methylphenyl)methanesulfonic acid. The compound consists of a para-methyl-substituted benzene ring attached to a methanesulfonate group, with calcium as the counterion. Such aryl sulfonates are typically used in organic synthesis, catalysis, and specialized industrial applications due to their stability and reactivity .

Properties

Molecular Formula |

C16H18CaO6S2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

calcium;(4-methylphenyl)methanesulfonate |

InChI |

InChI=1S/2C8H10O3S.Ca/c2*1-7-2-4-8(5-3-7)6-12(9,10)11;/h2*2-5H,6H2,1H3,(H,9,10,11);/q;;+2/p-2 |

InChI Key |

YKVADTCLGDCJCD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(4-methylphenyl)methanesulfonate typically involves the reaction of methanesulfonic acid with calcium carbonate. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{CaCO}_3 \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted aromatic compounds .

Scientific Research Applications

Calcium;(4-methylphenyl)methanesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biological systems and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium;(4-methylphenyl)methanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins .

Comparison with Similar Compounds

Key Properties (Inferred):

- Molecular Formula : Likely C₈H₁₀CaO₆S₂ (assuming one calcium ion balances two sulfonate groups).

- Molecular Weight : ~318.4 g/mol (calculated).

- Solubility: Expected to be moderately soluble in polar solvents like water or ethanol, though reduced compared to non-aromatic sulfonates due to the hydrophobic phenyl group .

- Applications: Potential use as a catalyst, intermediate in organic synthesis, or specialty additive, inferred from analogs like calcium methanesulfonate .

Comparison with Similar Compounds

Calcium Methanesulfonate (CMS)

Molecular Formula : C₂H₆CaO₆S₂

Molecular Weight : 230.27 g/mol

Key Properties :

- Solubility: Highly soluble in water and ethanol; insoluble in non-polar solvents .

- Applications : Widely used in proteomics, organic synthesis, and as a catalyst. Also employed in physiological solutions due to biocompatibility .

- Stability : Stable under standard conditions; decomposes under microbial action in environmental settings .

Comparison :

- Structural Difference : CMS lacks the aromatic (4-methylphenyl) group, making it more hydrophilic and suitable for aqueous applications.

- Reactivity : The phenyl group in calcium (4-methylphenyl)methanesulfonate may enhance lipophilicity, favoring organic-phase reactions or specialized catalysis.

Sodium Methanesulfonate

Molecular Formula : CH₃SO₃Na

Molecular Weight : 118.09 g/mol

Key Properties :

Comparison :

- Cation Effect : Sodium salts are more soluble but less likely to form stable complexes compared to calcium salts. Calcium (4-methylphenyl)methanesulfonate may exhibit stronger ionic interactions in mixed-solvent systems.

Aryl Methanesulfonates (e.g., 4-Formylphenyl Methanesulfonate)

Example : 4-Formylphenyl Methanesulfonate (CAS 69088-97-7)

Molecular Formula : C₈H₈O₄S

Molecular Weight : 200.21 g/mol

Key Properties :

Comparison :

- Functional Groups : Calcium (4-methylphenyl)methanesulfonate’s methyl group offers steric hindrance and electronic effects distinct from formyl or sulfonyl substituents in other aryl sulfonates.

- Cation Role : Calcium ions may facilitate coordination chemistry, unlike protonated or sodium-based aryl sulfonates.

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Environmental Impact : Methanesulfonate salts, including calcium derivatives, contribute to atmospheric aerosol formation and microbial degradation pathways .

- Biological Compatibility : Calcium methanesulfonate’s use in physiological solutions (e.g., cardiac studies) highlights its low toxicity, whereas aryl sulfonates may require toxicity assessments for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.